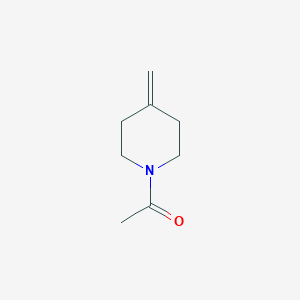

1-Acetyl-4-methylenepiperidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(4-methylidenepiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-3-5-9(6-4-7)8(2)10/h1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRVAOXFSUATBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383505 | |

| Record name | 1-(4-methylidenepiperidino)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308087-58-3 | |

| Record name | 1-(4-methylidenepiperidino)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-4-methylenepiperidine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Acetyl-4-methylenepiperidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, namely 4-methylenepiperidine and 1-acetylpiperidine, to provide well-founded estimations of its key characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's behavior and analytical characterization. Detailed, field-proven methodologies for the synthesis and experimental determination of its properties are provided, underpinned by the principles of scientific integrity and causality.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to engage in crucial biological interactions. The introduction of a methylene group at the 4-position and an acetyl group on the nitrogen atom, as in this compound, creates a unique chemical entity with distinct electronic and steric properties. The exocyclic double bond introduces a site of potential reactivity, while the acetyl group modulates the basicity of the piperidine nitrogen, influencing its pharmacokinetic and pharmacodynamic profiles.

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties, including molecular weight, boiling and melting points, solubility, and spectral characteristics, govern its behavior in various chemical and biological systems, impacting aspects from reaction kinetics to bioavailability. This guide aims to provide a detailed, practical, and scientifically rigorous resource for the scientific community engaged in the study and application of this and related molecules.

Molecular Structure and Chemical Identity

This compound is a derivative of piperidine with a molecular formula of C₈H₁₃NO. The structure consists of a six-membered saturated heterocycle containing a nitrogen atom, which is N-acetylated. An exocyclic double bond is present at the C4 position of the piperidine ring.

Systematic IUPAC Name: 1-(4-methylenepiperidin-1-yl)ethan-1-one

Chemical Structure:

An In-depth Technical Guide to the NMR Spectral Analysis of 1-Acetyl-4-methylenepiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-4-methylenepiperidine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of diverse bioactive molecules. A thorough understanding of its structural features is paramount for its effective application. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of this compound. We will delve into the theoretical basis for the expected ¹H and ¹³C NMR chemical shifts and coupling constants, supported by data from analogous structures and established spectroscopic principles. This guide will also outline a standard operating procedure for acquiring high-quality NMR spectra and will feature a detailed, annotated structural diagram to correlate the spectral data with the molecular architecture.

Introduction: The Significance of this compound

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of pharmaceuticals and natural products. The introduction of an exocyclic methylene group at the 4-position of the piperidine ring, as seen in this compound, offers a versatile synthetic handle for further molecular elaboration. This functionality allows for a range of chemical transformations, including Michael additions, olefin metathesis, and cycloadditions, making it a valuable intermediate in the synthesis of complex molecular architectures. The N-acetyl group modulates the nucleophilicity of the piperidine nitrogen and can influence the conformational dynamics of the ring.

A precise and unambiguous characterization of this molecule is crucial for quality control and for understanding its reactivity. NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. This guide aims to provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently identify and characterize this important synthetic intermediate.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra for this compound in the public domain, the following analysis is a reasoned prediction based on the known spectral data of structurally related compounds, including 1-acetylpiperidine[1][2] and 4-methylenepiperidine[3], as well as established principles of NMR spectroscopy[4][5][6][7].

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the acetyl methyl protons, the exocyclic methylene protons, and the protons of the piperidine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 (exo-methylene) | ~4.7 - 4.9 | Singlet (or narrow multiplet) | - | 2H |

| H-2, H-6 (piperidine, axial & equatorial) | ~3.4 - 3.7 | Multiplet | 4H | |

| H-3, H-5 (piperidine, axial & equatorial) | ~2.2 - 2.5 | Multiplet | 4H | |

| H-7 (acetyl methyl) | ~2.1 | Singlet | - | 3H |

Rationale for Assignments:

-

H-6 (Exocyclic Methylene): These protons are in an olefinic environment and are therefore expected to resonate at a relatively downfield chemical shift, typically in the range of 4.7-4.9 ppm. Due to the absence of adjacent protons, their signal is anticipated to be a singlet or a very narrow multiplet, potentially showing some long-range coupling.

-

H-2, H-6 (Piperidine): These protons are adjacent to the nitrogen atom of the amide group. The electron-withdrawing nature of the acetyl group deshields these protons, causing them to appear in the 3.4-3.7 ppm region. Due to the restricted rotation around the amide bond, the axial and equatorial protons at these positions may be chemically non-equivalent, leading to a complex multiplet.

-

H-3, H-5 (Piperidine): These protons are adjacent to the sp²-hybridized carbon of the exocyclic methylene group and are also part of the piperidine ring. Their chemical shift is predicted to be in the range of 2.2-2.5 ppm. Similar to the H-2 and H-6 protons, the axial and equatorial protons at these positions are diastereotopic and will likely give rise to a complex multiplet.

-

H-7 (Acetyl Methyl): The methyl protons of the N-acetyl group are in a relatively shielded environment and are expected to produce a sharp singlet at approximately 2.1 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7 (Carbonyl) | ~169 - 171 |

| C-4 (Quaternary, olefinic) | ~145 - 148 |

| C-8 (Methylene, olefinic) | ~108 - 112 |

| C-2, C-6 (Piperidine) | ~45 - 50 |

| C-3, C-5 (Piperidine) | ~33 - 37 |

| C-9 (Acetyl methyl) | ~21 - 23 |

Rationale for Assignments:

-

C-7 (Carbonyl): The carbonyl carbon of the amide group is significantly deshielded and will appear at the downfield end of the spectrum, typically between 169 and 171 ppm.

-

C-4 (Quaternary, olefinic): The quaternary carbon of the exocyclic double bond is also deshielded and is expected to resonate in the region of 145-148 ppm.

-

C-8 (Methylene, olefinic): The methylene carbon of the exocyclic double bond is more shielded than the quaternary carbon and will likely appear around 108-112 ppm.

-

C-2, C-6 (Piperidine): These carbons are adjacent to the nitrogen atom and are deshielded, with an expected chemical shift in the range of 45-50 ppm.

-

C-3, C-5 (Piperidine): These carbons are in a more typical aliphatic environment within the ring and are predicted to have a chemical shift between 33 and 37 ppm.

-

C-9 (Acetyl methyl): The methyl carbon of the acetyl group is the most shielded carbon in the molecule and will give a signal in the upfield region, around 21-23 ppm.

Structural Visualization and NMR Correlation

To visually correlate the predicted NMR data with the molecular structure, the following diagram illustrates the numbering scheme used for the assignments.

References

- 1. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR [m.chemicalbook.com]

- 3. 4-Methylenepiperidine | C6H11N | CID 5314658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

Interpreting the IR spectrum of 1-Acetyl-4-methylenepiperidine

An In-Depth Technical Guide to the Infrared Spectrum of 1-Acetyl-4-methylenepiperidine

Abstract

This technical guide provides a comprehensive analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of this compound. As a molecule incorporating a tertiary amide, an exocyclic methylene group, and a saturated heterocyclic ring, its IR spectrum presents a unique fingerprint rich with diagnostic information. This document delineates the characteristic vibrational modes, offers a systematic approach to spectral assignment, and provides the theoretical and practical foundation required for its unambiguous identification and characterization in a research and development setting.

Introduction: The Vibrational Signature of a Unique Molecule

This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. The introduction of an N-acetyl group and a 4-methylene substituent creates a molecule with distinct chemical properties and, consequently, a distinct infrared spectroscopic signature. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By absorbing infrared radiation at specific frequencies corresponding to the natural vibrational frequencies of their covalent bonds, molecules generate a unique spectral fingerprint. For drug development professionals, this fingerprint is invaluable for structural elucidation, reaction monitoring, and quality control.

This guide will deconstruct the IR spectrum of this compound by examining its constituent functional groups: the tertiary amide, the exocyclic alkene, and the saturated piperidine ring.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum, one must first understand the molecular structure and the types of bond vibrations it can exhibit. The structure of this compound contains several key bonds whose vibrations are IR-active.

Caption: Molecular structure of this compound with key IR-active bonds highlighted.

The primary functional groups to consider are:

-

Tertiary Amide : This group is characterized by a strong C=O stretching vibration (Amide I band) and a C-N stretching vibration. Since there are no N-H bonds, the characteristic N-H stretching and bending (Amide II) bands seen in primary and secondary amides are absent.[2][3] The C=O absorption of tertiary amides typically occurs in the 1680-1630 cm⁻¹ range.[4]

-

Exocyclic Methylene Group : This alkene moiety gives rise to several distinct signals. A =C-H stretching vibration is expected above 3000 cm⁻¹, a region typically free of alkane C-H stretches.[1] The C=C double bond stretch appears in the 1680-1620 cm⁻¹ region.[5] Additionally, a strong out-of-plane bending (wagging) vibration for the terminal =CH₂ group is expected near 900 cm⁻¹.

-

Saturated Piperidine Ring : The CH₂ groups of the piperidine ring and the acetyl methyl group produce characteristic aliphatic C-H stretching vibrations below 3000 cm⁻¹.[6] The fingerprint region (below 1500 cm⁻¹) will contain a complex series of signals from C-H bending (scissoring, rocking, twisting) and C-C stretching vibrations of the ring structure.[7]

Detailed Analysis of Spectral Regions

A systematic interpretation involves examining the IR spectrum in distinct regions.

The C-H Stretching Region (3100-2800 cm⁻¹)

This region is dominated by stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature for this compound is the presence of peaks on both sides of the 3000 cm⁻¹ divide.

-

> 3000 cm⁻¹ (sp² C-H Stretch) : A medium intensity peak, typically around 3080-3020 cm⁻¹ , is expected.[6] This signal is unequivocally assigned to the stretching vibration of the vinylic hydrogens of the methylene (=CH₂) group. Its presence is a strong confirmation of the alkene functionality.

-

< 3000 cm⁻¹ (sp³ C-H Stretch) : Multiple strong, sharp peaks are expected in the 2960-2850 cm⁻¹ range.[8] These arise from the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the CH₂ groups of the piperidine ring and the CH₃ group of the acetyl moiety.

The Double Bond Region (1800-1600 cm⁻¹)

This region is critical for identifying the carbonyl and alkene functionalities.

-

Amide I Band (C=O Stretch) : A very strong and prominent absorption is predicted in the 1680-1630 cm⁻¹ range.[4] This is the Amide I band, corresponding to the C=O stretching vibration. For a tertiary amide like this compound, this peak is often observed around 1645 cm⁻¹ . The high intensity is due to the large change in dipole moment during the vibration of the polar C=O bond.[5]

-

Alkene (C=C Stretch) : The stretching of the exocyclic C=C double bond gives rise to a band of variable intensity, typically weak to medium, in the 1650-1620 cm⁻¹ range.[8] This peak may sometimes overlap with or appear as a shoulder on the much stronger Amide I band, which can complicate its identification.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex absorptions that are unique to the overall molecular structure. While individual peak assignment can be challenging, several key group vibrations can be identified.

-

CH₂ Bending (Scissoring) : A distinct peak around 1465-1440 cm⁻¹ is expected, corresponding to the scissoring motion of the CH₂ groups in the piperidine ring.[7]

-

CH₃ Bending (Asymmetric) : The asymmetric bending of the acetyl methyl group also appears in this vicinity, often near 1450 cm⁻¹ .[7]

-

C-N Stretching : The stretching of the tertiary amine C-N bond within the amide linkage gives rise to a medium to weak absorption in the 1250-1020 cm⁻¹ range.[4]

-

=CH₂ Out-of-Plane Bending (Wag) : A strong, and often sharp, absorption band around 910-890 cm⁻¹ is highly characteristic of a terminal methylene (=CH₂) group. This out-of-plane "wagging" vibration is a powerful confirmation of the exocyclic double bond.

Summary of Expected IR Absorptions

The anticipated vibrational frequencies for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3075 | Medium | =C-H Stretch | Exocyclic Methylene |

| 2960-2850 | Strong | C-H Stretch (Asymmetric & Symmetric) | Piperidine Ring & Acetyl CH₃ |

| ~1645 | Very Strong | C=O Stretch (Amide I Band) | Tertiary Amide |

| ~1650 | Weak-Medium | C=C Stretch | Exocyclic Methylene |

| ~1450 | Medium | CH₂ Scissoring & CH₃ Asymmetric Bend | Piperidine Ring & Acetyl CH₃ |

| 1250-1020 | Medium-Weak | C-N Stretch | Tertiary Amide |

| ~900 | Strong | =CH₂ Out-of-Plane (OOP) Bend | Exocyclic Methylene |

Experimental Protocol: Acquiring the FTIR Spectrum

To ensure high-quality, reproducible data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of liquid or solid samples.

Step-by-Step ATR-FTIR Protocol

-

Instrument Preparation : Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application : Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the center of the ATR crystal.

-

Engage ATR Arm : If using a solid sample, lower the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning : Thoroughly clean the ATR crystal with a solvent-moistened swab to remove all traces of the sample.

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of this compound is highly characteristic and provides definitive evidence for its key structural features. The most salient diagnostic peaks are the very strong Amide I band around 1645 cm⁻¹ , the sp² C-H stretch just above 3000 cm⁻¹ , the strong sp³ C-H stretches below 3000 cm⁻¹ , and the strong out-of-plane =CH₂ bend near 900 cm⁻¹ . By following the systematic interpretation outlined in this guide, researchers can confidently use FTIR spectroscopy to identify and characterize this molecule, ensuring the integrity of their synthetic and developmental workflows.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 8. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to 1-Acetyl-4-methylenepiperidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Acetyl-4-methylenepiperidine, a functionalized piperidine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its core molecular attributes, a detailed synthetic protocol, expected physicochemical and spectroscopic properties, key aspects of its chemical reactivity, and its prospective applications in the field of drug discovery.

Core Molecular Attributes

This compound is a derivative of 4-methylenepiperidine where the piperidine nitrogen is functionalized with an acetyl group. This modification results in a tertiary amide, which significantly influences the molecule's electronic properties, solubility, and reactivity.

The molecular formula of this compound is C8H13NO . This is derived from the combination of the 4-methylenepiperidine moiety (C6H11N)[1] and an acetyl group (C2H3O). The corresponding molecular weight is 139.19 g/mol [2][3][4].

| Property | Value | Source |

| Molecular Formula | C8H13NO | Deduced |

| Molecular Weight | 139.19 g/mol | [2][3][4] |

| IUPAC Name | 1-(4-methylenepiperidin-1-yl)ethan-1-one | IUPAC Nomenclature |

| PubChem CID | Not available | N/A |

| CAS Number | Not available | N/A |

Synthesis and Purification

The most direct and efficient method for the preparation of this compound is the N-acetylation of 4-methylenepiperidine. This reaction is a standard transformation and can be achieved using various acetylating agents.

Experimental Protocol: Acetylation of 4-Methylenepiperidine

Objective: To synthesize this compound via the N-acetylation of 4-methylenepiperidine.

Materials:

-

4-methylenepiperidine (or its hydrochloride salt)

-

Acetic anhydride

-

A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane, diethyl ether, or a biphasic system)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

Preparation of the Starting Material: If starting from 4-methylenepiperidine hydrochloride, it must first be neutralized to the free base. This can be achieved by dissolving the hydrochloride salt in water and adding a stoichiometric amount of a strong base like sodium hydroxide, followed by extraction with an organic solvent.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methylenepiperidine in the chosen anhydrous solvent. Cool the solution in an ice bath.

-

Addition of Acetylating Agent: To the cooled solution, slowly add a slight molar excess of acetic anhydride. If an amine base like triethylamine is used, it should be added to the solution prior to the acetic anhydride.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: Synthetic scheme for this compound.

Spectroscopic and Physical Characterization

Due to the lack of specific literature data for this compound, its spectroscopic characteristics can be predicted based on the analysis of its structural components and comparison with related molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the exocyclic double bond as a singlet around 4.5-5.0 ppm. The protons on the piperidine ring adjacent to the nitrogen will likely appear as two distinct multiplets due to the restricted rotation around the amide bond. A sharp singlet corresponding to the acetyl methyl group should be observed around 2.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by the signal for the quaternary carbon of the double bond at a lower field and the terminal methylene carbon at a higher field. The carbonyl carbon of the acetyl group is expected to resonate around 170 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl stretching vibration in the region of 1630-1660 cm⁻¹. The C=C stretching vibration of the exocyclic double bond would likely appear around 1650 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 139.19.

Chemical Reactivity and Synthetic Potential

The chemical reactivity of this compound is dominated by two primary functional groups: the exocyclic double bond and the tertiary amide.

-

Reactivity of the Exocyclic Double Bond: The double bond can undergo a variety of electrophilic addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, providing a handle for further functionalization at the 4-position of the piperidine ring. It can also participate in cycloaddition reactions.

-

The Tertiary Amide: The amide group is generally stable but can be hydrolyzed under strong acidic or basic conditions to regenerate the parent amine, 4-methylenepiperidine[5][6]. The presence of the acetyl group significantly reduces the basicity of the piperidine nitrogen.

Applications in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. Functionalized piperidines like this compound serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The 4-methylenepiperidine core, in particular, has been investigated in the development of novel therapeutic agents[7]. The introduction of an acetyl group can modulate the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. This makes this compound an attractive starting point for the synthesis of compound libraries for screening against various biological targets. For instance, derivatives of N-acetylpiperidine have been explored as inhibitors of enzymes like 5-alpha-reductase[8] and acetylcholinesterase[9].

References

- 1. 4-Methylenepiperidine | C6H11N | CID 5314658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tropinone [webbook.nist.gov]

- 3. Tropenol | C8H13NO | CID 53629842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tropinone | C8H13NO | CID 446337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 6. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl esters of N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) as drugs and prodrugs: a new strategy for dual inhibition of 5 alpha-reductase type 1 and type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Acetyl-4-methylenepiperidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-4-methylenepiperidine is a key synthetic intermediate whose physicochemical properties are critical for its effective use in research and development. Understanding its solubility and stability is paramount for designing robust synthetic routes, developing stable formulations, and ensuring reliable analytical method development. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, grounded in fundamental chemical principles. It details the anticipated behavior of the molecule in various solvent systems and under common stress conditions. Furthermore, this document outlines detailed, field-proven methodologies for empirically determining these properties, enabling researchers to generate reliable, in-house data crucial for project advancement and regulatory compliance.

Introduction and Physicochemical Profile

This compound is a derivative of piperidine featuring an N-acetyl group and an exocyclic methylene group. The N-acetyl group significantly modifies the properties of the parent piperidine scaffold, rendering the nitrogen atom non-basic and introducing a polar amide functional group. The exocyclic double bond provides a site for further chemical modification. These structural features dictate the compound's solubility and stability profile.

Key Physicochemical Properties:

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and comparison to analogous compounds like N-acetylpiperidine.

| Property | Predicted Value/Characteristic | Rationale & Significance |

| Molecular Formula | C₈H₁₃NO | Derived from its chemical structure.[1] |

| Molecular Weight | 139.19 g/mol | Essential for all concentration and molarity calculations.[1] |

| Appearance | Likely a solid at room temperature | Based on the properties of similar N-acetylated piperidines. |

| LogP (Octanol/Water) | ~0.6 - 1.5 (Predicted) | The N-acetyl group increases polarity compared to piperidine, but the overall structure retains significant nonpolar character. This value suggests moderate lipophilicity and potential solubility in a range of organic solvents. |

| pKa | Non-basic | The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group of the acetyl moiety, rendering it non-protonatable under typical aqueous pH conditions. |

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its handling, reaction setup, formulation, and purification. Based on its structure, a qualitative solubility profile can be predicted.

Aqueous Solubility: Due to the polar amide group, this compound is expected to have low to moderate solubility in water. Unlike its parent amine, 4-methylenepiperidine hydrochloride, its solubility will not be significantly influenced by pH in the range of 1-14 due to the absence of a basic nitrogen center.

Solubility in Organic Solvents: The compound is anticipated to exhibit good solubility in a range of common organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | Favorable dipole-dipole interactions between the solvent and the amide group. |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carbonyl oxygen of the amide. |

| Nonpolar | Toluene, Hexanes | Low to Moderate | Solubility will be driven by the nonpolar piperidine ring and methylene group, but limited by the polar amide. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standard shake-flask method to quantitatively determine the solubility of this compound in various solvents.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH 7.4 Buffer, Methanol, Acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated HPLC-UV system

-

0.22 µm syringe filters (ensure filter material is compatible with the solvent)

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 10-20 mg). The solid should be in excess to ensure a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL).

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.

-

Sample Collection & Preparation:

-

After equilibration, allow the vials to stand for at least 1 hour to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved particulates.

-

-

Quantification:

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by a validated HPLC-UV method.

-

Calculate the concentration in the original filtered sample by applying the dilution factor. This concentration represents the equilibrium solubility.

-

Self-Validation & Trustworthiness:

-

Visual Confirmation: Ensure solid material remains in the vial after equilibration to confirm saturation.

-

Time to Equilibrium: Analyze samples at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer increasing and equilibrium has been reached.

-

Calibration Curve: The HPLC method must be validated with a standard calibration curve (R² > 0.999) to ensure accurate quantification.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, identifying potential incompatibilities, and developing stability-indicating analytical methods.[2][3][4] The primary site of instability is the amide bond, which is susceptible to hydrolysis.

Key Stability Concerns

-

Hydrolytic Stability: The amide bond can be cleaved by hydrolysis under both acidic and basic conditions, typically accelerated by heat.[5][6]

-

Acid-Catalyzed Hydrolysis: The reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7] This yields acetic acid and the 4-methylenepiperidinium salt.[6]

-

Base-Catalyzed Hydrolysis: This pathway involves the direct attack of a hydroxide ion on the carbonyl carbon.[5][8] This reaction is generally slower for amides than for esters but can be forced with strong base and heat, yielding acetate and 4-methylenepiperidine.[6] The reaction is often driven to completion because the final deprotonation of the carboxylic acid is irreversible.[8]

-

-

Thermal Stability: As a solid, the compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, particularly in solution, the rate of hydrolysis will increase.

-

Photostability: The molecule does not contain significant chromophores that absorb in the near-UV or visible range, suggesting it should have good photostability. However, empirical testing is required for confirmation.

-

Oxidative Stability: The exocyclic double bond could be susceptible to oxidation, although this is generally less of a concern than hydrolysis under typical storage conditions.

Experimental Workflow: Forced Degradation Studies

Forced degradation (or stress testing) is a cornerstone of drug development and is used to identify likely degradation products and establish the specificity of stability-indicating methods.[2][9][10]

Objective: To deliberately degrade the compound under various stress conditions to understand its degradation pathways and to challenge the analytical method's ability to separate the parent compound from its degradants.[11]

Workflow Diagram:

References

- 1. Buy 4-Methylenepiperidine hydrochloride | 144230-50-2 [smolecule.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. researchgate.net [researchgate.net]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-Depth Technical Guide to 1-Acetyl-4-methylenepiperidine

Introduction

1-Acetyl-4-methylenepiperidine is a derivative of piperidine, a ubiquitous saturated heterocycle that forms the core of numerous natural products and synthetic pharmaceuticals. The introduction of an N-acetyl group and an exocyclic methylene moiety at the C4 position creates a molecule with distinct physicochemical properties and potential for further chemical elaboration. This guide provides a comprehensive overview of this compound, including its chemical identity, proposed synthesis, predicted spectroscopic and physical properties, and a discussion of its reactivity and potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and CAS Number

A definitive CAS (Chemical Abstracts Service) Registry Number for this compound is not readily found in publicly accessible databases. This suggests that the compound may be a novel or less-commonly synthesized substance. A CAS number is a unique identifier assigned to every chemical substance described in the open scientific literature. For novel compounds, a CAS number can be obtained by submitting the substance's structure and supporting data to the Chemical Abstracts Service for registration.[1][2][3] This process ensures unambiguous identification in global databases and is a critical step for regulatory and commercial purposes.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of structurally related compounds such as 1-acetylpiperidine and 4-methylenepiperidine.[4][5]

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₃NO | |

| Molecular Weight | 139.19 g/mol | |

| Appearance | Colorless to pale yellow oil | By analogy to similar N-acetylated piperidines. |

| Boiling Point | ~220-240 °C | Estimated based on related structures. |

| Density | ~1.0 g/mL | Estimated based on related structures. |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, MeOH). Limited solubility in water. |

Proposed Synthesis

The most direct and logical synthetic route to this compound is via the Wittig olefination of 1-acetyl-4-piperidone. The Wittig reaction is a widely used and reliable method for converting ketones and aldehydes into alkenes.[6][7]

Reaction Scheme

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

1-Acetyl-4-piperidone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Ylide Preparation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide.

-

Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep orange or yellow.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to 0 °C.

-

In a separate flask, dissolve 1-acetyl-4-piperidone in a minimal amount of anhydrous THF.

-

Add the solution of 1-acetyl-4-piperidone dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Spectroscopic Characterization

The following tables outline the predicted spectroscopic data for this compound, which are crucial for its identification and characterization. These predictions are based on established spectroscopic data for N-acetylated piperidines and compounds containing exocyclic methylene groups.[8][9]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7-4.8 | s | 2H | =CH₂ |

| ~3.5-3.7 | t | 4H | -N-CH₂- |

| ~2.3-2.5 | t | 4H | -C-CH₂-C= |

| 2.1 | s | 3H | -C(O)-CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~169 | Quaternary | -C=O |

| ~145 | Quaternary | >C=CH₂ |

| ~109 | Methylene | =CH₂ |

| ~45 | Methylene | -N-CH₂- |

| ~35 | Methylene | -C-CH₂-C= |

| ~21 | Methyl | -C(O)-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2940, 2860 | Strong | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide) |

| ~1640 | Medium | C=C stretch |

| ~890 | Strong | =CH₂ bend (out-of-plane) |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular ion) |

| 124 | [M - CH₃]⁺ |

| 96 | [M - CH₃CO]⁺ |

| 82 | [M - C₂H₃NO]⁺ |

| 43 | [CH₃CO]⁺ |

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the N-acetyl group and the exocyclic double bond.

Caption: Key reactivity sites of this compound.

-

N-Acetyl Group: The amide functionality can undergo hydrolysis under acidic or basic conditions to yield 4-methylenepiperidine. It can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to form 1-ethyl-4-methylenepiperidine.

-

Exocyclic Methylene Group: The double bond is susceptible to a variety of electrophilic addition reactions. For instance, catalytic hydrogenation would yield 1-acetyl-4-methylpiperidine. Ozonolysis would cleave the double bond to form 1-acetyl-4-piperidone.

The piperidine scaffold is a key structural motif in many biologically active compounds. The functional handles present in this compound make it a potentially valuable building block in medicinal chemistry for the synthesis of novel drug candidates. The exocyclic methylene group, in particular, can be used to introduce further complexity and functionality into the piperidine ring system.

Conclusion

References

- 1. CAS Number Application - Proregulations [proregulations.com]

- 2. CAS Registry Servicesâ | CAS [cas.org]

- 3. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of Piperidines | Ambeed [ambeed.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 1-Acetyl-4-methylenepiperidine from N-Acetyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-4-methylenepiperidine, a valuable building block in medicinal chemistry, from its precursor, N-acetyl-4-piperidone. The primary focus is on the Wittig reaction, a reliable and widely used method for olefination. This document delves into the mechanistic underpinnings of the Wittig reaction, provides a detailed, field-tested experimental protocol, and discusses alternative synthetic strategies, including the Peterson and Tebbe/Petasis olefinations. The guide is designed to be a practical resource for researchers and professionals in drug development, offering insights into experimental design, causality behind procedural steps, and thorough characterization of the final product.

Introduction: The Significance of this compound in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The introduction of an exocyclic methylene group at the 4-position of the piperidine ring, as in this compound, provides a key reactive handle for further molecular elaboration. This functional group can participate in a variety of chemical transformations, including Michael additions, cycloadditions, and hydroboration-oxidation, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. The acetyl group on the piperidine nitrogen serves as a protecting group and can be readily removed or modified, further enhancing the synthetic utility of this building block.

The Wittig Reaction: A Cornerstone of Olefination Chemistry

The Wittig reaction stands as a paramount method for the conversion of ketones and aldehydes to alkenes.[1][2][3] Its discovery by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized organic synthesis by providing a highly regioselective method for carbon-carbon double bond formation. The reaction's reliability and broad functional group tolerance have cemented its place in the synthetic chemist's toolbox.

Mechanistic Insights: The "Why" Behind the Wittig Reaction

The Wittig reaction proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and troubleshooting potential issues.

The overall transformation involves the reaction of a phosphorus ylide with a carbonyl compound to yield an alkene and a phosphine oxide. The strong P=O bond formed in the triphenylphosphine oxide byproduct is a major thermodynamic driving force for the reaction.[4]

Step 1: Ylide Formation

The reaction commences with the deprotonation of a phosphonium salt to form a phosphorus ylide (also known as a phosphorane).[5] In the case of methylenation, methyltriphenylphosphonium bromide is typically treated with a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), to generate methylenetriphenylphosphorane. The ylide exists as a resonance hybrid of two contributing structures, which accounts for its nucleophilic character at the carbon atom.

Step 2: Oxaphosphetane Formation

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of N-acetyl-4-piperidone. This initial nucleophilic addition leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[2] The formation of this intermediate is believed to be a concerted [2+2] cycloaddition.[4]

Step 3: Alkene Formation

The oxaphosphetane intermediate is unstable and readily collapses in a syn-elimination fashion to yield the desired alkene, this compound, and the highly stable triphenylphosphine oxide.

Reaction Mechanism: Wittig Olefination

Caption: The Wittig reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via the Wittig Reaction

This protocol is adapted from established procedures for the methylenation of related piperidone systems and is designed to be a robust starting point for laboratory synthesis.[6]

Materials:

-

N-Acetyl-4-piperidone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon inert atmosphere setup

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Ylide Generation:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous toluene to the flask to form a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. A characteristic yellow-orange color of the ylide should develop.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

In a separate flask, dissolve N-acetyl-4-piperidone (1.0 equivalent) in anhydrous toluene.

-

Slowly add the solution of N-acetyl-4-piperidone to the freshly prepared ylide solution at room temperature under an inert atmosphere.

-

Heat the reaction mixture to a gentle reflux (around 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired this compound and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Data Presentation: Wittig Reaction Parameters

| Parameter | Value |

| Substrate | N-Acetyl-4-piperidone |

| Reagent | Methylenetriphenylphosphorane |

| Base | Potassium tert-butoxide |

| Solvent | Toluene |

| Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

Experimental Workflow: Wittig Synthesis

Caption: A streamlined workflow for the synthesis of this compound via the Wittig reaction.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the exocyclic methylene protons as a singlet around 4.7-4.9 ppm. The piperidine ring protons will appear as multiplets in the range of 2.2-3.6 ppm, and the acetyl methyl group will be a singlet at approximately 2.1 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display a signal for the quaternary carbon of the double bond (C4) around 145-150 ppm and the methylene carbon (=CH₂) in the region of 105-110 ppm. The carbonyl carbon of the acetyl group will resonate at approximately 169 ppm.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product (C₈H₁₃NO, MW: 139.19 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=C stretching vibration for the double bond around 1650 cm⁻¹ and a strong C=O stretching band for the amide carbonyl at approximately 1640 cm⁻¹.

Alternative Synthetic Strategies

While the Wittig reaction is a robust method, other olefination techniques can also be employed for the synthesis of this compound.

The Peterson Olefination

The Peterson olefination is a silicon-based alternative to the Wittig reaction.[7] It involves the reaction of an α-silyl carbanion with a ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the alkene. A key advantage of the Peterson olefination is that the stereochemical outcome of the elimination can often be controlled by the choice of acidic or basic conditions.[7]

Reaction Mechanism: Peterson Olefination

Caption: The Peterson olefination mechanism for the synthesis of this compound.

The Tebbe and Petasis Reactions

The Tebbe and Petasis reagents are titanium-based olefination reagents that are particularly effective for the methylenation of sterically hindered or enolizable ketones. The active species is a titanium carbene complex which reacts with the carbonyl group in a [2+2] cycloaddition, followed by a retro [2+2] cycloreversion to form the alkene and a titanium oxo species. These reagents are known for their high reactivity and broad substrate scope.

Conclusion

The synthesis of this compound from N-acetyl-4-piperidone is a crucial transformation for the generation of a versatile building block in drug discovery. The Wittig reaction provides a reliable and high-yielding method for this conversion. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to successful synthesis. Alternative methods such as the Peterson and Tebbe/Petasis olefinations offer valuable options, particularly for challenging substrates. This guide provides the necessary theoretical and practical information for researchers to confidently undertake the synthesis and characterization of this important synthetic intermediate.

References

- 1. sciepub.com [sciepub.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 6. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Wittig Synthesis of 1-Acetyl-4-methylenepiperidine

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 1-Acetyl-4-methylenepiperidine, a valuable heterocyclic building block, utilizing the Wittig reaction. The 4-methylenepiperidine motif is of significant interest in medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol for laboratory application, and offers critical analysis of key reaction parameters. The content is structured to provide researchers, chemists, and drug development professionals with the necessary expertise to successfully implement this synthesis, troubleshoot potential issues, and understand the causal factors behind the procedural choices.

Introduction: The Significance of the Wittig Olefination

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig in 1954, stands as a cornerstone of modern organic synthesis for its unparalleled reliability in constructing carbon-carbon double bonds.[1][2] It facilitates the conversion of an aldehyde or ketone into an alkene by reacting it with a phosphorus ylide, also known as a Wittig reagent.[3] A key advantage of this methodology is the precise positional control of the newly formed double bond, which forms exactly where the carbonyl oxygen was located, thereby avoiding the isomeric mixtures often seen in classical elimination reactions.[4]

The target molecule, this compound, is synthesized by introducing an exocyclic methylene group onto the C4 position of the 1-Acetyl-4-piperidone ring. This transformation is ideally suited for the Wittig reaction, specifically using methylenetriphenylphosphorane (Ph₃P=CH₂), one of the most common and effective Wittig reagents for methylenation.[2][5]

Reaction Principles: Mechanism and Rationale

The synthesis proceeds in two conceptual stages, which are typically performed sequentially in the same pot (in situ): the formation of the phosphorus ylide and the subsequent olefination of the ketone.

Ylide Formation: Deprotonation of the Phosphonium Salt

The process begins with the deprotonation of a commercially available alkylphosphonium salt, in this case, methyltriphenylphosphonium bromide. The hydrogen atoms on the carbon adjacent to the positively charged phosphorus atom are rendered acidic due to the electron-withdrawing inductive effect and stabilization provided by the phosphorus.[4] A strong base is required to abstract a proton and generate the nucleophilic ylide.[6]

Key Reagents:

-

Methyltriphenylphosphonium Bromide (Ph₃P⁺CH₃ Br⁻): The precursor to the ylide.[7]

-

Strong Base: n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK) are commonly used.[6] These bases are sufficiently strong to completely deprotonate the phosphonium salt, driving the equilibrium to the ylide.

Olefination: The Carbonyl to Alkene Transformation

The generated ylide is a potent carbon nucleophile that readily attacks the electrophilic carbonyl carbon of 1-Acetyl-4-piperidone.[8] Contemporary mechanistic understanding, particularly under lithium-salt-free conditions, supports a concerted [2+2] cycloaddition pathway.[3] This leads directly to a four-membered heterocyclic intermediate, the oxaphosphetane.[9][10]

The oxaphosphetane is unstable and spontaneously decomposes in an irreversible, syn-elimination fashion. The driving force for this step is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which has a bond energy of approximately 130 kcal/mol.[10]

Experimental Protocol: Laboratory Synthesis

This protocol is adapted from established procedures for the methylenation of cyclic ketones and is designed for execution by trained chemists.[11] All operations should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).

Materials and Reagents

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | 16.08 g | 45.0 | Dry thoroughly under vacuum before use. |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 200 mL | - | Use freshly distilled from Na/benzophenone or from a solvent system. |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 18.0 mL (2.5 M in hexanes) | 45.0 | Pyrophoric. Handle with extreme care using proper syringe techniques.[12][13] |

| 1-Acetyl-4-piperidone | C₇H₁₁NO₂ | 141.17 | 4.24 g | 30.0 | Ensure it is free of water.[14][15] |

| Diethyl Ether, Anhydrous | (C₂H₅)₂O | 74.12 | ~200 mL | - | For workup and extraction. |

| Saturated aq. NH₄Cl Solution | NH₄Cl | 53.49 | ~100 mL | - | For quenching the reaction. |

| Brine (Saturated aq. NaCl Solution) | NaCl | 58.44 | ~50 mL | - | For washing during extraction. |

| Magnesium Sulfate, Anhydrous | MgSO₄ | 120.37 | As needed | - | For drying the organic phase. |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a rubber septum, and a glass stopper. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

Ylide Generation:

-

To the flask, add methyltriphenylphosphonium bromide (16.08 g, 45.0 mmol).

-

Add 200 mL of anhydrous THF via cannula or syringe. Begin stirring to form a fine suspension.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add n-butyllithium (18.0 mL of a 2.5 M solution in hexanes, 45.0 mmol) dropwise via syringe over 20-30 minutes. The suspension will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

-

Wittig Reaction:

-

Prepare a solution of 1-Acetyl-4-piperidone (4.24 g, 30.0 mmol) in 20 mL of anhydrous THF.

-

Cool the ylide suspension back down to 0 °C.

-

Add the solution of 1-Acetyl-4-piperidone dropwise to the stirring ylide suspension over 20 minutes. The deep color of the ylide will fade.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours).

-

-

Workup and Extraction:

-

Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a 1 L separatory funnel. Add 100 mL of diethyl ether and 50 mL of water.

-

Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine all organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

-

Purify the crude oil via flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 20% EtOAc/Hexanes and gradually increasing polarity).

-

Combine the fractions containing the product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a clear oil or low-melting solid.

-

Predicted Characterization Data

As experimental data for this specific molecule is not widely published, the following data is predicted based on the known spectra of analogous compounds, such as 4-methylenepiperidine and 1-acetylpiperidine.[16][17]

| Analysis Method | Predicted Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.75 (s, 2H, =CH ₂), 3.60 (t, J = 5.6 Hz, 2H, Ac-N-CH ₂), 3.50 (t, J = 5.6 Hz, 2H, Ac-N-CH ₂), 2.45 (t, J = 5.6 Hz, 2H, =C-CH ₂), 2.35 (t, J = 5.6 Hz, 2H, =C-CH ₂), 2.10 (s, 3H, CH ₃-C=O). Note: Due to amide bond rotation, the two N-CH₂ and two allylic CH₂ groups may appear as broadened or distinct signals. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~169.5 (C =O), ~145.0 (C =CH₂), ~109.0 (C=C H₂), ~45.0 (Ac-N-C H₂), ~41.0 (Ac-N-C H₂), ~35.0 (=C-C H₂), ~34.0 (=C-C H₂), ~21.5 (C H₃-C=O). Note: Amide bond rotation may lead to two sets of signals for the piperidine ring carbons. |

| IR (Thin Film, cm⁻¹) | ~3080 (sp² C-H stretch), ~2940 (sp³ C-H stretch), ~1650 (C=O amide stretch), ~1640 (C=C stretch), ~890 (out-of-plane =CH₂ bend). |

| MS (EI) | M⁺ predicted at m/z = 139.10. Common fragmentation patterns would include loss of the acetyl group (m/z 96) and other piperidine ring fragmentations. |

Critical Parameter Analysis & Field Insights

-

Choice of Base and Solvent: The combination of n-BuLi in THF is highly effective for non-stabilized ylides.[18] n-BuLi is a very strong, non-nucleophilic base that ensures rapid and complete ylide formation. THF is the solvent of choice as it is aprotic and effectively solvates the phosphonium salt and the resulting ylide. It is critical that the entire system remains anhydrous, as water will instantly quench both n-BuLi and the ylide, halting the reaction.[13]

-

Temperature Control: The initial deprotonation is exothermic and is performed at 0 °C to maintain control and prevent potential side reactions, such as the degradation of THF by the strong base.[13] The subsequent addition of the ketone is also performed at 0 °C to moderate the reaction rate and improve selectivity, though the reaction is typically allowed to proceed to completion at room temperature.

-

Byproduct Removal: The primary byproduct, triphenylphosphine oxide (Ph₃P=O), can complicate purification. While it has some solubility in many organic solvents, it is often more polar than the desired alkene product. Flash chromatography is a reliable method for its removal. In some cases, if the product is non-polar, the crude mixture can be triturated with a solvent like hexanes or ether, causing the more polar triphenylphosphine oxide to precipitate.[18]

-

Safety Considerations: n-Butyllithium is extremely pyrophoric and reacts violently with water.[12] It must be handled under an inert atmosphere by trained personnel using appropriate syringe or cannula techniques.[19] All glassware must be scrupulously dried. A quench solution (e.g., isopropanol) and a Class D fire extinguisher should be readily accessible.

Visualization of Workflow and Mechanism

Reaction Mechanism

Caption: Figure 1: The Wittig reaction mechanism.

Experimental Workflow

Caption: Figure 2: Experimental workflow diagram.

Conclusion

The Wittig reaction provides a direct and high-yielding pathway for the synthesis of this compound from 1-Acetyl-4-piperidone. The success of the synthesis hinges on the careful execution of an anhydrous, inert-atmosphere technique, particularly during the generation of the methylenetriphenylphosphorane ylide with a strong base like n-butyllithium. By understanding the mechanism and the critical experimental parameters outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for further application in pharmaceutical and materials development programs.

References

- 1. Wittig_reaction [chemeurope.com]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 7. Methyltriphenylphosphonium Bromide|Wittig Reagent [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. adichemistry.com [adichemistry.com]

- 11. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 12. enhs.uark.edu [enhs.uark.edu]

- 13. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 14. CAS 32161-06-1: 1-Acetyl-4-piperidone | CymitQuimica [cymitquimica.com]

- 15. N-Acetyl-4-piperidone | C7H11NO2 | CID 122563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR [m.chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. orgosolver.com [orgosolver.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

Acetylation of 4-Methylenepiperidine: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the acetylation of 4-methylenepiperidine to synthesize 1-acetyl-4-methylenepiperidine, a valuable building block in medicinal chemistry. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss key considerations for process optimization and characterization, all grounded in established scientific principles.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of an exocyclic methylene group at the 4-position of the piperidine ring, as in 4-methylenepiperidine, offers a unique point for further chemical elaboration. The N-acetylation of this secondary amine is a critical transformation, often employed to modulate the physicochemical properties of the parent molecule, such as its solubility, basicity, and metabolic stability, or to serve as a protecting group in multi-step syntheses.

The Acetylation Reaction: Mechanism and Rationale

The N-acetylation of 4-methylenepiperidine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Common Acetylating Agents:

-

Acetic Anhydride: A widely used, cost-effective, and highly reactive acetylating agent. The reaction produces acetic acid as a byproduct.

-

Acetyl Chloride: More reactive than acetic anhydride, it generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine.

The choice between these reagents often depends on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and cost considerations. For this guide, we will focus on the use of acetic anhydride due to its widespread use and manageable reactivity profile.

The Role of a Base Catalyst

The acetylation of secondary amines with acetic anhydride is often facilitated by the addition of a base, such as pyridine or a tertiary amine like triethylamine. The base serves a dual purpose:

-

Neutralization of the Acidic Byproduct: The acetic acid generated during the reaction can protonate the starting 4-methylenepiperidine, rendering it non-nucleophilic and halting the reaction. The base neutralizes this acid, allowing the reaction to proceed to completion.

-

Activation of the Acetylating Agent (in the case of pyridine): Pyridine can react with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is a more potent acetylating agent than acetic anhydride itself.

The following diagram illustrates the general mechanism of N-acetylation of a secondary amine using acetic anhydride in the presence of a base.

Caption: Mechanism of N-acetylation of 4-methylenepiperidine.

Experimental Protocol: Synthesis of this compound

This protocol provides a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Notes |

| 4-Methylenepiperidine | C₆H₁₁N | 97.16 | 0.97 g (10 mmol, 1.0 equiv) | Can be used as the free base or generated in situ from its hydrochloride salt. |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.22 g (1.15 mL, 12 mmol, 1.2 equiv) | Use freshly opened or distilled. |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 1.19 g (1.21 mL, 15 mmol, 1.5 equiv) | Store over molecular sieves. |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | Use a dry, aprotic solvent. |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed for work-up | |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed for work-up | |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed for work-up | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed for drying |

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis.

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylenepiperidine (0.97 g, 10 mmol).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (50 mL).

-

Addition of Base: Add anhydrous pyridine (1.21 mL, 15 mmol) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.15 mL, 12 mmol) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water (20 mL).

-

Aqueous Work-up:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Considerations

-

4-Methylenepiperidine: This compound is flammable and may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]

-

Acetic Anhydride: Corrosive and a lachrymator. Reacts exothermically with water. Handle with extreme care in a fume hood.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of similar N-acylated 4-methylenepiperidine structures, the following are the predicted chemical shifts for this compound.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~4.80 | s | 2H | =CH₂ |

| ~3.60 | t | 2H | N-CH₂ (axial) |

| ~3.50 | t | 2H | N-CH₂ (equatorial) |

| ~2.25 | t | 4H | -CH₂-C= |

| ~2.10 | s | 3H | COCH₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

| Chemical Shift (ppm) | Assignment |

| ~169.5 | C=O |

| ~145.0 | C=CH₂ |

| ~109.0 | =CH₂ |

| ~45.0 | N-CH₂ |

| ~40.0 | N-CH₂ |

| ~35.0 | -CH₂-C= |

| ~21.5 | COCH₃ |